Pivampicillin hydrochloride

Übersicht

Beschreibung

Pivampicillin hydrochloride is a pivaloyloxymethyl ester of ampicillin. It is a prodrug, which means it is converted into its active form, ampicillin, in the body. This conversion enhances the oral bioavailability of ampicillin due to the increased lipophilicity of pivampicillin compared to ampicillin . This compound is used to treat a variety of bacterial infections, including respiratory tract infections, ear, nose, and throat infections, gynecological infections, and urinary tract infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pivampicillin hydrochloride is synthesized by esterifying ampicillin with pivalic acid. The reaction involves the formation of a pivaloyloxymethyl ester linkage. The process typically requires the use of a dehydrating agent and a catalyst to facilitate the esterification reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification of ampicillin with pivalic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the hydrochloride salt of pivampicillin .

Analyse Chemischer Reaktionen

Reaktionstypen: Pivampicillin Hydrochlorid unterliegt einer Hydrolyse, um Ampicillin, Formaldehyd und Pivalinsäure freizusetzen. Diese Hydrolyse wird durch unspezifische Esterasen katalysiert, die im Körper vorhanden sind .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Bedingungen werden üblicherweise zur Hydrolyse von Pivampicillin Hydrochlorid verwendet.

Veresterung: Pivalinsäure und ein Dehydratisierungsmittel werden im Veresterungsprozess zur Synthese von Pivampicillin verwendet.

Hauptprodukte:

Ampicillin: Der aktive antibakterielle Wirkstoff.

Formaldehyd: Ein Nebenprodukt der Hydrolysereaktion.

Pivalinsäure: Ein weiteres Nebenprodukt der Hydrolysereaktion.

Wissenschaftliche Forschungsanwendungen

Pivampicillin hydrochloride is a hydrochloride salt of pivampicillin, a pivalate ester of ampicillin, and is a semi-synthetic antibiotic with antibacterial properties administered orally . Pivampicillin is a prodrug that is converted to ampicillin after absorption in the gastrointestinal tract .

Scientific Research Applications

This compound has been used to treat various infections, including:

- Gonorrhea A clinical trial reported pivampicillin to be effective in treating gonorrhea, with 92.5% of patients experiencing bacteriological cure. The study suggests its efficacy could be enhanced with probenecid .

- Respiratory Tract Infections this compound is used in the treatment of respiratory tract infections like pneumonia and bronchitis . Clinical experience shows that 69% of pneumonia patients and 79% of bronchitis patients became afebrile and symptom-free within six days of treatment .

- Urinary Tract Infections (UTIs) this compound can be used to treat UTIs . Specifically, pivmecillinam hydrochloride, which is hydrolyzed into mecillinam, is indicated for treating UTIs caused by mecillinam-sensitive organisms .

- Salmonellosis Pivmecillinam hydrochloride is used in treating infections caused by Salmonella . It may also serve as an alternative antibiotic for treating acute typhoid fever and some Salmonella carriers when antibiotic treatment is essential .

Pharmacokinetics

Pivampicillin is absorbed in the body and then is hydrolyzed into ampicillin . Studies showed that pivampicillin is absorbed more efficiently in the gastrointestinal tract than ampicillin . After oral administration, pivampicillin yields ampicillin concentrations in the blood equivalent to those obtained by parenteral administration of ordinary ampicillin in equivalent doses .

Dosing

Dosages vary depending on the type of infection and the patient's weight:

- Adults and children weighing more than 40 kg For acute uncomplicated cystitis, the treatment is a 72-hour course of 2 tablets immediately followed by 1 tablet 3 times daily to a total of 10 tablets. For chronic or recurrent bacteriuria, the dosage is 2 tablets three to four times daily. For salmonellosis, the dosage is 1.2-2.4 g daily for 14 days for enteric fever, and 1.2-2.4 g daily for 2-4 weeks for Salmonella carriers .

- Children weighing less than 40 kg For UTIs, the dosage is 20-40 mg/kg body weight daily, in 3 to 4 divided doses. For salmonellosis, the dosage is 30-60 mg/kg body weight daily, in 3 to 4 divided doses .

Pivampicillin should be taken with at least half a glass of fluid and preferably with or immediately after a meal .

Gram-Positive and Gram-Negative Bacteria

Pivmecillinam hydrochloride is highly active against most enterobacteriaceae, including E. coli, Klebsiella, Proteus, Enterobacter, Serratia, Salmonella, Shigella, and Yersina. It is less active against gram-positive bacteria, and organisms such as Pseudomonas aeruginosa and Streptococcus faecalis are practically resistant to mecillinam .

Drug Resistance

Wirkmechanismus

Pivampicillin hydrochloride is converted into ampicillin in the body. Ampicillin exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptide. This inhibition disrupts the cell wall structure, leading to the lysis and death of the bacterial cell . The molecular target of ampicillin is the penicillin-binding proteins, which are essential for cell wall synthesis in bacteria .

Vergleich Mit ähnlichen Verbindungen

Pivmecillinam: A pivaloyloxymethyl ester of mecillinam, used to treat urinary tract infections.

Cefditoren Pivoxil: A pivaloyloxymethyl ester of cefditoren, used as an oral cephalosporin antibiotic.

Comparison: Pivampicillin hydrochloride is unique in its ability to enhance the oral bioavailability of ampicillin due to its increased lipophilicity. Compared to pivmecillinam and cefditoren pivoxil, this compound is specifically used for its broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms .

Biologische Aktivität

Pivampicillin hydrochloride is a semisynthetic antibiotic derived from ampicillin, designed to enhance oral bioavailability. This article explores its biological activity, pharmacodynamics, clinical efficacy, and relevant research findings.

Overview of this compound

- Chemical Structure : Pivampicillin is the pivaloyloxymethyl ester of ampicillin, which is converted into the active form, ampicillin, in the body.

- Mechanism of Action : The bactericidal action of pivampicillin is attributed to its inhibition of cell wall mucopeptide biosynthesis by binding to penicillin-binding proteins (PBPs) in bacteria, primarily affecting Gram-positive organisms and some Gram-negative bacteria .

Pharmacokinetics

- Absorption : Pivampicillin is absorbed efficiently from the gastrointestinal tract. Studies indicate that it achieves higher peak serum concentrations compared to equivalent doses of ampicillin .

- Bioavailability : The bioavailability of pivampicillin is superior to that of ampicillin, with studies showing that it can produce higher serum levels at lower doses .

- Half-life : The half-life of pivampicillin is approximately 1 hour, allowing for relatively frequent dosing in clinical settings .

Case Studies and Clinical Trials

-

Gonorrhea Treatment :

- A clinical trial involving 40 patients treated with pivampicillin for uncomplicated gonorrhea demonstrated a bacteriological cure rate of 92.5%. The combined clinical and bacteriological cure rate was 85%, indicating effective treatment outcomes .

- Minor adverse reactions were noted, suggesting a favorable safety profile.

-

Urinary Tract Infections (UTIs) :

- Research highlights the effectiveness of pivampicillin in treating UTIs caused by multidrug-resistant bacteria. It has shown promising results against extended-spectrum β-lactamase (ESBL)-producing organisms .

- A study comparing pivampicillin with standard treatments indicated superior absorption and excretion rates, further supporting its use in clinical practice .

Biological Activity Summary Table

| Parameter | Value |

|---|---|

| Chemical Structure | Pivaloyloxymethyl ester of ampicillin |

| Mechanism of Action | Inhibition of cell wall synthesis |

| Absorption | High; better than ampicillin |

| Peak Serum Concentration | Higher than equivalent ampicillin doses |

| Half-life | Approximately 1 hour |

| Clinical Cure Rate (Gonorrhea) | 92.5% bacteriological cure |

| Side Effects | Minimal; few minor reactions |

Adverse Effects and Safety Profile

Pivampicillin has been associated with a decrease in carnitine levels due to the release of pivalic acid upon metabolism. While short-term use may not pose significant clinical issues, caution is advised with long-term administration due to potential carnitine depletion .

Eigenschaften

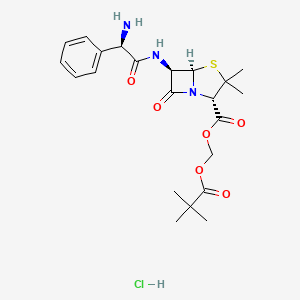

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H/t13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQECFVGMGBQCPA-GLCLSGQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33817-20-8 (Parent) | |

| Record name | Pivampicillin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90180926 | |

| Record name | Pivampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26309-95-5 | |

| Record name | Pivampicillin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26309-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivampicillin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9HOC53L7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.